4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Overview
Description
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activity. It is a crosslinkable agent with a photoactivable group that can be used in the study of polymers .
Synthesis Analysis
The synthesis of this compound can be achieved by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in acetonitrile .Molecular Structure Analysis
The molecular formula of this compound is C7HF4N3O2 . The SMILES string representation is OC(=O)c1c(F)c(F)c(N=[N+]=[N-])c(F)c1F .Chemical Reactions Analysis
This compound can react with various compounds. For instance, it can undergo the Staudinger reaction with triphenylphosphine at room temperature . It also partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene .Scientific Research Applications
Polymer Chemistry
4-Azido-2,3,5,6-tetrafluorobenzaldehyde has been utilized in polymer chemistry. The 2,3,4,5,6-pentafluorobenzyl group, which is closely related, has been used for its reactivity in para-fluoro substitution with thiols. This has led to the development of 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers, serving as versatile precursors for various modifications with high efficiency (Noy, Li, Smolan, & Roth, 2019).
Synthesis and Transformation
The compound has been pivotal in the development of new processes for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes. This process involves a convergent approach from phenols and pentafluorobenzaldehyde, highlighting the compound's role in facilitating the introduction of various substituents (Gryko et al., 2008).
Medicinal Chemistry
In medicinal chemistry, this compound has been used in the synthesis of 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivatives with anticancer activity. This involves a one-pot sequential reaction process, demonstrating the compound's utility in developing new therapeutic agents (Xiong et al., 2022).
Electrochemical Applications
The electroreduction of related compounds like 2,3,4,5,6-pentafluorobenzoic acid to derivatives including 2,3,5,6-tetrafluorobenzaldehyde has been studied in a flow cell system. This highlights the compound's potential applications in electrochemical processes (Sato et al., 1992).
Photolysis Studies
Laser flash photolysis techniques have been used to study various fluorinated aryl azides, including derivatives of this compound. These studies provide insights into the photochemical properties and potential applications of these compounds in fields like photoaffinity labeling (Schnapp & Platz, 1993).
Mechanism of Action
Target of Action
It is known to be used as a multifunctional photo-affinity label to detect biological receptors .
Mode of Action
4-Azido-2,3,5,6-tetrafluorobenzaldehyde interacts with its targets through a process known as photo-affinity labeling . This involves the use of light to create a covalent bond between the this compound and its target, allowing for the detection and study of the target .
Biochemical Pathways
As a photo-affinity label, it is likely involved in pathways related to the function and regulation of the biological receptors it targets .
Result of Action
As a photo-affinity label, it allows for the detection and study of biological receptors, which could lead to a better understanding of these receptors’ functions and roles .
Action Environment
It is known that the compound is light-sensitive and should be stored in a freezer . This suggests that light and temperature are important environmental factors that can influence the compound’s stability and efficacy.
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrafluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZZJXVVOINZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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